1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-12-6-11-20(23(22)32-2)27-25(30)26-19-14-13-17-10-7-15-28(21(17)16-19)24(29)18-8-4-3-5-9-18/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKOCDPWAONNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Benzoylation: The tetrahydroquinoline ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Urea Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 2,3-dimethoxyaniline and phosgene to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.
Reduction: Reduced forms of the benzoyl and urea groups.
Substitution: Substituted derivatives at the benzoyl or urea positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Phthalazin-based analogs (Compounds 6e, 6f, 6g): These compounds (e.g., 6e, 6f, 6g from ) replace the tetrahydroquinolin core with a phthalazin moiety. Substituents like cyclopropyl, furan, or thiophene at the 1-position of phthalazin result in melting points ranging from 155°C to 244°C, suggesting that heterocyclic substituents enhance thermal stability due to increased molecular rigidity or intermolecular interactions .
- Tetrahydrobenzo[b]thiophene-based analogs (Compounds 7a–7d): highlights urea derivatives with tetrahydrobenzo[b]thiophene cores.
Substituent Effects on Urea Derivatives
- 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea (): This analog features a 4-methoxyphenethyl group. Its molecular weight (429.5 g/mol) is lower than that of the target compound (estimated ~449.5 g/mol based on C₂₆H₂₇N₃O₄). The 4-methoxy group’s electron-donating nature may enhance solubility compared to the 2,3-dimethoxy substitution, which introduces steric hindrance .
- 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea (): The 5-chloro-2-methoxy substitution increases molecular weight (435.9 g/mol) and lipophilicity compared to purely methoxy-substituted analogs. Chlorine’s electron-withdrawing effect could influence binding interactions in biological targets .
Data Table: Key Properties of Structural Analogs
Research Findings and Implications
- Chlorine substitution () could enhance target affinity in halogen-bond-prone environments .
- Thermal Stability :
Phthalazin derivatives with heterocyclic substituents (e.g., furan, thiophene) exhibit higher melting points (>240°C) than cyclopropyl analogs, suggesting stronger intermolecular interactions . - Synthetic Feasibility: Urea derivatives with tetrahydroquinolin cores are synthesized via condensation reactions, as seen in and , though yields and purity data remain unreported .
Biological Activity
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse therapeutic properties. This article delves into the biological activity of this compound, presenting relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.46 g/mol. The compound features a tetrahydroquinoline core with a benzoyl group and a urea linkage. Its structural characteristics contribute significantly to its biological activities.
Antifungal Activity
Research has indicated that derivatives of tetrahydroquinoline exhibit notable antifungal properties. A study demonstrated that certain N-substituted benzoyl derivatives showed superior fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum. Specifically, one derivative exhibited an EC50 value of 2.63 mg/L against S. sclerotiorum, outperforming conventional fungicides like flutolanil .
Anticancer Potential
The biological activity of the compound also extends to anticancer properties. Compounds derived from tetrahydroquinoline have been studied for their ability to inhibit cancer cell proliferation. For instance, specific derivatives have shown effectiveness in inhibiting tumor growth in vitro by interfering with cellular signaling pathways associated with cancer progression .
The mechanisms through which these compounds exert their biological effects often involve interaction with various molecular targets:
- Enzyme Inhibition : Many tetrahydroquinoline derivatives act as enzyme inhibitors, modulating pathways that lead to therapeutic effects.
- Receptor Interaction : Some compounds bind to specific receptors, altering their activity and influencing physiological responses.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | EC50 Value (mg/L) | Reference |
|---|---|---|---|
| Antifungal | Sclerotinia sclerotiorum | 2.63 | |
| Anticancer | Various Cancer Cell Lines | Varies | |
| Enzyme Inhibition | Various Enzymes | Not Specified |
Case Study 1: Antifungal Efficacy
In a comparative study assessing the antifungal efficacy of various tetrahydroquinoline derivatives, researchers synthesized multiple compounds and tested their effectiveness against pathogenic fungi. The results indicated that certain structural modifications significantly enhanced antifungal activity compared to standard treatments.
Case Study 2: Anticancer Activity
A series of derivatives were evaluated for their anticancer potential in vitro using several cancer cell lines. The study found that modifications at specific positions on the tetrahydroquinoline ring could lead to increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.
Q & A
Q. What are the key synthetic routes for preparing 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea, and how do reaction conditions influence yields?
Methodological Answer: The synthesis typically involves coupling a benzoyl-substituted tetrahydroquinoline amine with a 2,3-dimethoxyphenyl isocyanate. Critical steps include:
- Amine activation : The tetrahydroquinoline amine is prepared via reductive amination or nucleophilic substitution .
- Urea formation : Reacting the amine with the isocyanate under anhydrous conditions (e.g., in dichloromethane with catalytic triethylamine) at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields the pure product.
Q. Factors affecting yields :
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temps (>30°C) promote side reactions (e.g., hydrolysis) |
| Reaction time | 12–24 hours | Shorter times (<6h) lead to incomplete coupling |
| Solvent polarity | Low (e.g., DCM) | Polar solvents (e.g., DMF) may reduce selectivity |
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key features distinguish this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), benzoyl carbonyl (δ ~8.1 ppm), and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR : Urea carbonyl (δ ~155 ppm), tetrahydroquinoline carbons (δ 20–50 ppm), and methoxy carbons (δ ~56 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzoyl or methoxy groups) .
- IR Spectroscopy : Urea C=O stretch (~1640 cm⁻¹) and N-H bends (~3350 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Systematic substitutions : Modify the benzoyl group (e.g., replace with sulfonyl or acetyl) or vary methoxy positions .
- In vitro assays : Test inhibitory activity against kinases (e.g., RET) or receptors (e.g., serotonin) to identify critical functional groups .
- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities and guide synthesis .
Q. Example SAR Findings :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Benzoyl → Sulfonyl | Increased kinase inhibition | |
| 2,3-Dimethoxy → 3,4-Dimethoxy | Reduced receptor binding |
Q. What experimental strategies resolve contradictions in reported biological activities?
Methodological Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and protocols (e.g., IC₅₀ determination) .
- Purity validation : Confirm compound purity (>95%) via HPLC and LC-MS to exclude impurities as confounding factors .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization .
Q. How can researchers design experiments to elucidate the mechanism of action?
Methodological Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells .
- Enzyme kinetics : Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
